4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of methoxy and nitro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted phenyl rings with the thiazole core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as the thiazole ring is known to interact with various biological targets.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine include:
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine: Lacks the nitro group, which can significantly alter its reactivity and biological activity.
5-(4-Nitrophenyl)-1,3-thiazol-2-amine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-(4-Methoxyphenyl)-5-phenyl-1,3-thiazol-2-amine: Lacks the nitro group, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-13-8-4-10(5-9-13)14-15(23-16(17)18-14)11-2-6-12(7-3-11)19(20)21/h2-9H,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXMYMQMMHEOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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